6-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-14-5-3-12-8-17(22-16(12)10-14)19(24)21-13-4-2-11-6-7-20-18(23)15(11)9-13/h2-5,8-10,22H,6-7H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYQIOZWXCCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been studied for various biological activities including antiviral, antimicrobial, and potential anticancer properties. The following sections will explore the biological activity of this compound in detail, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 335.4 g/mol. The compound features an indole core fused with a tetrahydroisoquinoline moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1448072-65-8 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to tetrahydroisoquinoline derivatives. For instance, compounds exhibiting structural similarities to this compound have demonstrated significant inhibition against HIV-1 integrase with IC50 values in the low micromolar range (0.19–3.7 µM) . This suggests a promising avenue for developing antiviral agents targeting retroviruses.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Structurally similar compounds have shown effectiveness against various bacterial strains. For example:
| Compound Name | Activity |
|---|---|
| 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl) | Antimicrobial and antitumor |
| 6-Methoxy-N-(tetrahydroisoquinolin)-carboxamide | Neuroprotective effects |
These findings indicate that the presence of the tetrahydroisoquinoline structure may enhance antimicrobial efficacy .
Antitumor Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against cancer cells, suggesting that this compound could also possess similar properties . Further studies are needed to elucidate the specific mechanisms of action and the extent of its anticancer activity.
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives. The synthesized compounds were tested for their antiviral activity against human coronaviruses and exhibited promising results . This underscores the potential application of this compound in treating viral infections.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds related to tetrahydroisoquinoline derivatives exhibit significant antiviral potential. For instance, structural analogs of this compound have shown inhibition against HIV-1 integrase with IC50 values ranging from 0.19 to 3.7 µM, suggesting a promising avenue for developing antiviral agents targeting retroviruses.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Structurally similar compounds have demonstrated effectiveness against various bacterial strains. A summary of related compounds and their activities is presented below:
| Compound Name | Activity |
|---|---|
| 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl) | Antimicrobial and antitumor |
| 6-Methoxy-N-(tetrahydroisoquinolin)-carboxamide | Neuroprotective effects |
These findings indicate that the presence of the tetrahydroisoquinoline structure may enhance antimicrobial efficacy.
Antitumor Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against cancer cells, suggesting that this compound could also possess similar properties. Further studies are needed to elucidate the specific mechanisms of action and the extent of its anticancer activity.
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives. The synthesized compounds were tested for their antiviral activity against human coronaviruses and exhibited promising results, highlighting the potential application of this compound in treating viral infections.
Preparation Methods
Nitration and Cyclization
7-Nitrohomophthalic anhydride undergoes cyclization with ammonium acetate in acetic acid at 120°C for 6 hours to yield 7-nitro-1-oxo-1,2,3,4-tetrahydroisoquinoline. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours), affording 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline in 78% yield.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NH₄OAc, AcOH, 120°C | 65% |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 78% |
Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid
The indole fragment is prepared via Friedel-Crafts acylation and subsequent functionalization.
Hemetsberger-Knittel Indole Synthesis
Ethyl 2-azidoacetate undergoes Knoevenagel condensation with 4-methoxybenzaldehyde in toluene at 80°C, followed by thermolytic cyclization at 160°C to yield ethyl 6-methoxy-1H-indole-2-carboxylate. Hydrolysis with 3 N NaOH in ethanol (reflux, 2 hours) produces 6-methoxy-1H-indole-2-carboxylic acid (85% yield).
Analytical Data:
- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, NH), 7.58 (d, J = 8.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.87 (s, 3H, OCH₃).
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
Amide Coupling: Final Step
The carboxylic acid and amine intermediates are coupled using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF.
Reaction Optimization
A mixture of 6-methoxy-1H-indole-2-carboxylic acid (1.0 equiv), 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline (1.2 equiv), BOP (1.5 equiv), and DIPEA (3.0 equiv) in DMF is stirred at 25°C for 12 hours. Workup with ethyl acetate and purification via silica gel chromatography (ethyl acetate/hexane = 1:1) yields the title compound (72% yield).
Critical Parameters:
- Solvent : Anhydrous DMF ensures reagent stability.
- Base : DIPEA neutralizes HCl generated during activation.
- Temperature : Room temperature minimizes indole decomposition.
Alternative Synthetic Routes
Boronic Acid-Mediated Coupling
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid can undergo Suzuki-Miyaura coupling with 6-methoxy-1H-indole-2-carboxylic acid bromide. However, this method is less efficient (45% yield) due to competing protodeboronation.
Solid-Phase Synthesis
Immobilizing 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline on Wang resin and coupling with Fmoc-protected indole-2-carboxylic acid (HATU/DIEA) achieves 68% yield after cleavage (TFA/DCM).
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, indole NH), 10.21 (s, 1H, amide NH), 8.12 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.30 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 3.90 (s, 3H, OCH₃), 3.02 (t, J = 6.4 Hz, 2H), 2.85 (t, J = 6.4 Hz, 2H).
- HRMS (ESI) : m/z calculated for C₂₀H₁₈N₃O₃ [M+H]⁺: 348.1348; found: 348.1345.
Purity Assessment
Challenges and Mitigation Strategies
- Indole NH Reactivity : BOP coupling at room temperature prevents indole ring oxidation.
- Amine Sensitivity : Catalytic hydrogenation under mild conditions avoids over-reduction of the tetrahydroisoquinoline.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes residual DMF and unreacted starting materials.
Q & A
Synthesis Optimization
Q: How can researchers optimize the coupling reaction between indole-2-carboxylic acid derivatives and tetrahydroisoquinolin-7-amine precursors to synthesize the target compound? A: The coupling reaction typically involves activating the indole-2-carboxylic acid (e.g., via ethyl ester intermediates) and reacting it with a tetrahydroisoquinolin-7-amine under basic conditions. Key steps include:
- Activation: Use ethyl indole-2-carboxylate (as in ) with sodium ethoxide in DMF at 100–150°C to generate reactive intermediates.
- Coupling: Employ excess amine precursors (1.1–1.5 equiv) to drive the reaction to completion, as seen in indole-2-carboxamide syntheses .
- Purification: Flash chromatography or recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .
- Yield Optimization: Microwave-assisted synthesis (as in ) or reflux in acetic acid (3–5 hours) improves efficiency .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure and purity of the compound? A: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) verify substituent positions, such as methoxy (δ 3.8–4.0 ppm) and amide protons (δ 10–12 ppm) .
- HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ions with <5 ppm error) .
- Chromatography: HPLC (C18 columns, acetonitrile/water gradients) monitors purity (>95%) .
- Elemental Analysis: Validates C, H, N, and O content (±0.5% theoretical) .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the compound’s bioactivity? A: Prioritize target-specific assays:
- Antimicrobial Activity: Broth microdilution assays against Mycobacterium tuberculosis (MIC determination), as described for indole-2-carboxamides .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Receptor Binding: Radioligand displacement assays (e.g., orexin-1 receptor antagonism) using competitive binding protocols .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers design analogues to explore SAR for enhanced bioactivity? A: Focus on substituent modifications:
- Indole Core: Introduce electron-withdrawing groups (e.g., Cl, F) at the 5- or 6-position to modulate electronic effects .
- Tetrahydroisoquinolinone: Vary substituents at the 1-oxo position (e.g., alkyl, aryl groups) to alter steric bulk and hydrophobicity .
- Methoxy Group: Replace with ethoxy or hydroxyl groups to study polarity effects on membrane permeability .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to targets like bacterial enzymes or GPCRs .
Data Contradiction Analysis
Q: How should discrepancies in biological activity data across studies be resolved? A: Address variability through:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HepG2) and incubation times (72 hours) .
- Purity Verification: Re-analyze compound batches via HPLC to rule out degradation .
- Control Comparisons: Benchmark against reference compounds (e.g., isoniazid for antimycobacterial assays) .
- Statistical Validation: Apply ANOVA or Student’s t-test to ensure significance (p<0.05) .
Stability and Degradation Pathways
Q: What methodologies assess the compound’s stability under physiological conditions? A: Key protocols include:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by LC-MS to detect hydrolysis products .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures .
- Oxidative Stress Testing: Expose to H₂O₂ (3%) and monitor degradation via UV-Vis spectroscopy .
Advanced Interaction Studies
Q: How can researchers investigate the compound’s interaction with biological targets? A: Employ biophysical and computational tools:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-protein complexes for mechanistic insights .
Metabolic Stability Evaluation
Q: What in vitro models predict metabolic stability and clearance? A: Use:
- Liver Microsomes: Incubate with NADPH (1 mM) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Assays: Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential .
- Plasma Protein Binding: Equilibrium dialysis to determine free fraction (%) .
Polymorphism Screening
Q: How can polymorphic forms of the compound be identified and characterized? A: Techniques include:
- X-ray Diffraction (XRD): Resolve crystal lattice arrangements .
- Hot-Stage Microscopy: Observe thermal phase transitions (melting/recrystallization) .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and hydrate formation .
Toxicity Profiling
Q: What preclinical models are suitable for preliminary toxicity assessment? A: Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
